molecular formula C7F15SO2N(C2H5)CH2COOH<br>C11H8F15NO4S B13413310 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- CAS No. 68957-63-1

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-

Cat. No.: B13413310
CAS No.: 68957-63-1
M. Wt: 535.23 g/mol
InChI Key: IOQHTIQMCISFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- is a fluorinated organic compound known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- typically involves the reaction of glycine with N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl] chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- involves its interaction with molecular targets such as lipid bilayers and proteins. The fluorinated tail of the compound interacts with hydrophobic regions, while the sulfonyl group interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and improve the solubility of hydrophobic molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine
  • N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine
  • N-Ethyl-N-[(tridecafluorohexyl)sulfonyl]glycine

Uniqueness

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- is unique due to its specific fluorinated tail length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective as a surfactant in various applications, offering superior chemical stability and surface activity compared to similar compounds .

Properties

CAS No.

68957-63-1

Molecular Formula

C7F15SO2N(C2H5)CH2COOH
C11H8F15NO4S

Molecular Weight

535.23 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetic acid

InChI

InChI=1S/C11H8F15NO4S/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24/h2-3H2,1H3,(H,28,29)

InChI Key

IOQHTIQMCISFKB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.